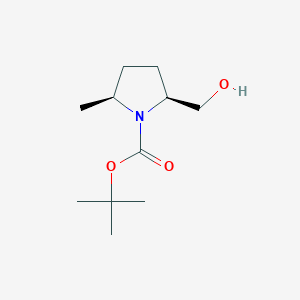

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBOOZXUWBVLA-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent under basic conditions.

Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate has been studied for its potential as a building block in the synthesis of bioactive molecules. The hydroxymethyl and carboxylate functionalities allow for further modifications that can enhance pharmacological properties.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing various pyrrolidine derivatives that exhibit anti-cancer activity. The modifications made to the hydroxymethyl group were crucial in optimizing the biological activity of the final products .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of chiral centers due to its stereochemistry.

Data Table: Synthetic Applications

Chemical Biology

The compound's structural features make it suitable for probing biological systems. Its ability to interact with biological macromolecules can be leveraged to study enzyme mechanisms or receptor interactions.

Case Study: Interaction Studies

Research has indicated that derivatives of this compound can selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow for specific binding to these targets, influencing biological pathways and eliciting desired effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences : Features a pyridinyl-ether substituent instead of a hydroxymethyl group.

- Synthesis : Prepared via nucleophilic substitution using 2-methylpyridin-3-ol under cesium carbonate catalysis in acetonitrile .

- Analytical Data : Characterized by $ ^1H $ NMR (δ 1.21–4.20 ppm) and HRMS ([M+H]$ ^+ $ m/z 392), distinct from the target compound’s molecular weight (~215–229 g/mol) .

- Applications: Fluorinated analogs are prioritized in drug discovery for improved metabolic stability and bioavailability .

Piperidine vs. Pyrrolidine Core

- tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

- Core Difference : Six-membered piperidine ring vs. five-membered pyrrolidine.

- Physicochemical Impact : Increased molecular weight (229.32 g/mol vs. ~215 g/mol for pyrrolidine analogs) and altered conformational flexibility .

- Synthetic Relevance : Piperidine derivatives are common in CNS-targeting drugs due to enhanced membrane permeability .

Functional Group Modifications

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

(S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Molecular Formula

- C : 11

- H : 21

- N : 1

- O : 3

Molecular Weight

- 215.29 g/mol

Research indicates that (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate may interact with various biological targets, influencing pathways associated with neuroprotection and anti-inflammatory responses. The specific mechanisms are still under investigation, but preliminary studies suggest the following actions:

- Neuroprotective Effects : The compound may exhibit protective effects against oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways.

- Anti-inflammatory Activity : It has shown promise in reducing inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Pharmacological Effects

Various studies have evaluated the pharmacological effects of this compound:

- Antioxidant Activity : In vitro assays demonstrate significant antioxidant properties, which could be beneficial in preventing oxidative damage in cells.

- Neuroprotective Properties : Animal models have indicated that administration of the compound can mitigate neurodegenerative symptoms by preserving neuronal integrity and function.

Study 1: Neuroprotective Effects in Rodent Models

A study conducted on rodent models demonstrated that this compound significantly reduced markers of neuroinflammation and apoptosis following induced oxidative stress. The results suggested a potential application for this compound in treating neurodegenerative diseases such as Alzheimer's.

Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of the compound on human cell lines. The results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound over a specified duration.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rodent | Reduced neuroinflammation and apoptosis markers |

| Study 2 | Human Cell Lines | Decreased pro-inflammatory cytokines |

Q & A

Q. What are the standard synthetic routes for preparing (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate?

The compound is typically synthesized via coupling reactions using protective group strategies. For example, mixed anhydride intermediates formed with reagents like isobutyl chloroformate and DIPEA (diisopropylethylamine) can facilitate amide bond formation. Subsequent purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) is critical for isolating the product . Key steps include controlling reaction stoichiometry and monitoring progress via LC-MS to ensure complete consumption of starting materials.

Q. How is the stereochemical configuration of the compound confirmed experimentally?

Stereochemistry is validated using a combination of techniques:

- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures to confirm absolute configurations .

- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons, while NMR distinguishes diastereomers.

- Chiral HPLC : Resolves enantiomers using chiral stationary phases to verify enantiopurity .

Q. What characterization data are essential for confirming the compound’s structure?

Critical data include:

- Melting point : 114–116°C (for related analogs) .

- IR spectroscopy : Peaks for hydroxyl (≈3400 cm) and carbonyl (≈1700 cm) groups.

- HRMS : Exact mass matching the molecular formula (e.g., [M+H] observed vs. calculated) .

- NMR : and chemical shifts consistent with the stereochemical environment (e.g., downfield shifts for carbamate carbonyls) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the hydroxymethyl group?

Yields depend on:

- Protective group selection : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine ring during functionalization .

- Catalytic conditions : Using DMAP (4-dimethylaminopyridine) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances coupling efficiency .

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., epimerization) . Example: A 59% yield was achieved for a related compound via stepwise anhydride formation and DIPEA-mediated coupling .

Q. What strategies resolve contradictions in stereochemical assignments from NMR and crystallographic data?

Discrepancies arise due to dynamic effects (e.g., ring puckering) or crystal packing. Solutions include:

- High-resolution crystallography : SHELXL refines anisotropic displacement parameters to confirm bond lengths/angles .

- Computational modeling : DFT calculations predict NMR chemical shifts for proposed conformers, cross-validating experimental data .

- Rotational spectroscopy : Resolves subtle stereochemical differences in gas-phase structures .

Q. How can derivatives of this compound be designed for biological activity studies?

Structural modifications focus on:

- Fluorination : Introducing fluorine at the 4-position (e.g., tert-butyl (2S,4R)-4-fluoro analogs) enhances metabolic stability and binding affinity .

- Side-chain diversification : Amide coupling with valine or other amino acids (e.g., methoxycarbonyl-L-valyl) creates prodrugs or protease inhibitors .

- Scaffold hybridization : Combining pyrrolidine cores with isochromene or naphthoimidazole moieties targets specific enzymes (e.g., HCV NS5A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.